molecular formula C17H18N2O5 B5619548 2-(3,5-dimethylphenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide

2-(3,5-dimethylphenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide

Cat. No.: B5619548
M. Wt: 330.33 g/mol
InChI Key: ZOKMSNPKAFCJPY-UHFFFAOYSA-N
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Description

2-(3,5-dimethylphenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide typically involves a multi-step process:

    Formation of 3,5-dimethylphenol: This can be achieved through the alkylation of phenol with methyl iodide in the presence of a base.

    Etherification: The 3,5-dimethylphenol is then reacted with chloroacetic acid to form 2-(3,5-dimethylphenoxy)acetic acid.

    Amidation: The final step involves the reaction of 2-(3,5-dimethylphenoxy)acetic acid with 2-methoxy-5-nitroaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylphenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and nitro groups can be oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid like aluminum chloride.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

2-(3,5-dimethylphenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Possible applications in the development of novel polymers and materials with specific properties.

    Biological Studies: Used as a probe to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that recognize the compound’s functional groups.

    Pathways Involved: The compound may inhibit or activate specific biochemical pathways, depending on its binding affinity and mode of action.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide: Lacks the nitro group, which may affect its reactivity and applications.

    2-(3,5-dimethylphenoxy)-N-(2-nitrophenyl)acetamide: Lacks the methoxy group, which may influence its solubility and biological activity.

Uniqueness

2-(3,5-dimethylphenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.

Properties

IUPAC Name

2-(3,5-dimethylphenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-11-6-12(2)8-14(7-11)24-10-17(20)18-15-9-13(19(21)22)4-5-16(15)23-3/h4-9H,10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKMSNPKAFCJPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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